

Application Note: Step-by-Step Synthesis of Piperidinyl-Azepane Compounds

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Compound of Interest

Compound Name: *tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate*

CAS No.: 2126177-93-1

Cat. No.: B2885797

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Introduction & Pharmacological Significance[1][2][3][4][5][6][7]

The piperidinyl-azepane scaffold—specifically where an azepane ring is linked to the 4-position of a piperidine—represents a privileged pharmacophore in modern medicinal chemistry. This structural motif is increasingly prevalent in ligands targeting G-Protein Coupled Receptors (GPCRs), particularly:

- Histamine H3 Receptors: Modulation of cognitive deficits and sleep disorders.
- Sigma-1 () Receptors: Neuroprotection and neuropathic pain management.
- Chemokine Receptors (CCR5/CCR2): Immunology and virology applications.

The steric bulk of the seven-membered azepane ring, combined with the flexible piperidine linker, offers unique conformational vectors that differentiate these compounds from their

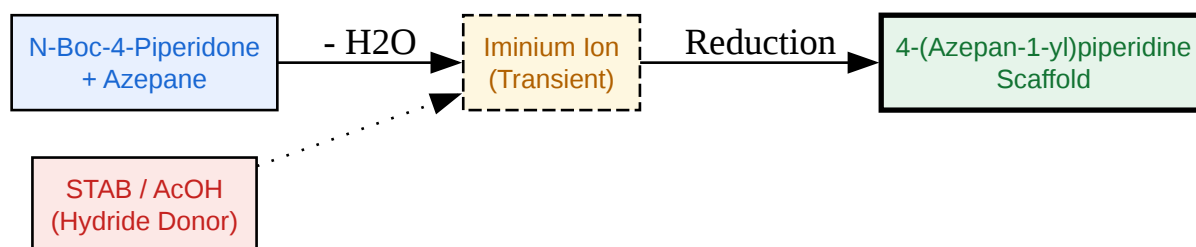
morpholine or piperazine analogues. This guide details the robust synthesis of 4-(azepan-1-yl)piperidine cores via Reductive Amination, the most versatile and scalable method for this transformation.

Retrosynthetic Strategy

The most efficient route to construct the C-N bond between the piperidine and azepane rings is the reductive amination of N-protected-4-piperidones with azepane.

Mechanistic Pathway[4][6][8][9]

- Condensation: N-Boc-4-piperidone reacts with azepane to form an unstable hemiaminal, which dehydrates to an iminium ion species.
- Reduction: The iminium ion is selectively reduced in situ by a hydride source (typically Sodium Triacetoxyborohydride, STAB) to yield the tertiary amine.



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Figure 1: Mechanistic pathway for the reductive amination of piperidone with azepane.

Experimental Protocol: Reductive Amination

Target Molecule: tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate Scale: 5.0 mmol (Gram-scale adaptable)

Materials & Reagents

Reagent	Equiv.[1][2][3] [4][5]	MW (g/mol)	Amount	Role
N-Boc-4-piperidone	1.0	199.25	1.00 g	Electrophile
Azepane (Hexamethyleneimine)	1.2	99.18	0.60 g (0.68 mL)	Nucleophile
Sodium Triacetoxyborohydride (STAB)	1.5	211.94	1.59 g	Reducing Agent
Acetic Acid (Glacial)	1.0	60.05	0.30 g (0.29 mL)	Catalyst
1,2-Dichloroethane (DCE)	-	-	15-20 mL	Solvent

Step-by-Step Procedure

Phase 1: Imine Formation (Pre-complexation)

- Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
- Solvation: Dissolve N-Boc-4-piperidone (1.00 g, 5.0 mmol) in anhydrous DCE (15 mL).
 - Note: DCE is preferred over DCM for its slightly higher boiling point and better solubility for STAB, but DCM is a valid alternative.
- Amine Addition: Add Azepane (0.68 mL, 6.0 mmol) followed by Acetic Acid (0.29 mL, 5.0 mmol).
 - Critical Insight: The acetic acid buffers the reaction (pH ~5-6), accelerating iminium ion formation without protonating the azepane so strongly that it becomes non-nucleophilic.
- Equilibration: Stir the mixture at room temperature (20–25 °C) for 30–60 minutes.

- Checkpoint: The solution may turn slightly yellow or cloudy. This indicates the formation of the hemiaminal/iminium species.

Phase 2: Reduction^[1]

- Reagent Addition: Cool the reaction mixture to 0 °C (ice bath) to mitigate exotherms, though this is optional for small scales. Add STAB (1.59 g, 7.5 mmol) in 3 portions over 5 minutes.
 - Why STAB? Unlike NaCNBH₃, STAB is non-toxic (no cyanide) and less reactive toward the ketone starting material, reducing the formation of the alcohol side-product (4-hydroxypiperidine).
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (overnight).
- Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM + 1% NH₄OH) or LC-MS.
 - Target: Disappearance of piperidone (R_f ~0.6) and appearance of a basic amine spot (R_f ~0.3, stains with Ninhydrin or Dragendorff).

Phase 3: Workup & Isolation

- Quench: Carefully add saturated aqueous NaHCO₃ (20 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench excess borohydride and break up boron-amine complexes.
- Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
- Washing: Combine organic layers and wash with Brine (20 mL).
- Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude oil.

Purification Strategy

For medicinal chemistry purity (>95%), column chromatography is usually required to remove unreacted azepane and trace alcohol byproducts.

- Stationary Phase: Silica Gel (230-400 mesh).

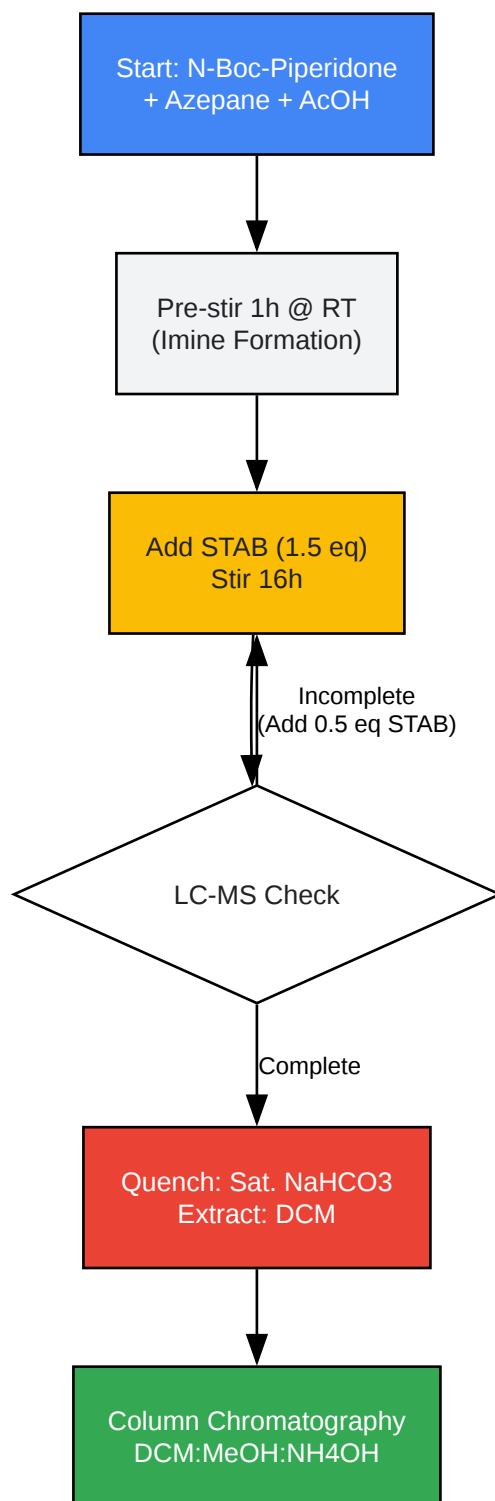
- Eluent: Gradient of 0%
10% Methanol in Dichloromethane (with 1% aqueous NH₄OH or Triethylamine additive).
 - Tip: The amine product will streak on silica without a basic modifier.

Optimization & Troubleshooting Guide

Common issues encountered during this synthesis and their validated solutions.

Observation	Probable Cause	Corrective Action
Stalled Reaction (Ketone remains)	Steric hindrance of Azepane	Increase temperature to 40 °C; extend pre-complexation time to 2 hours; add 3Å Molecular Sieves to remove water.
Side Product: Alcohol (Reduced ketone)	STAB reducing ketone before imine forms	Ensure 1 hr pre-stirring with AcOH before adding STAB. Add STAB slower.
Low Yield / Emulsion	Boron-amine complexation	Quench with 1M NaOH instead of NaHCO ₃ to fully break boron complexes; use Rochelle's salt if emulsion persists.
Product Streaking (TLC/Column)	Interaction with acidic silica	Pre-wash silica column with 1% Et ₃ N/Hexanes or use amine-functionalized silica.

Workflow Visualization



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Figure 2: Operational workflow for the synthesis of piperidiny-azepane.

Characterization Data (Expected)

To validate the identity of tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate:

- ¹H NMR (400 MHz, CDCl₃):
 - 4.15 (br s, 2H, Piperidine H-2/6 eq),
 - 2.65 (m, 2H, Piperidine H-2/6 ax),
 - 2.60 (m, 4H, Azepane N-CH₂),
 - 2.55 (m, 1H, Piperidine H-4),
 - 1.75 (m, 2H, Piperidine H-3/5),
 - 1.60 (m, 8H, Azepane C-H core),
 - 1.45 (s, 9H, Boc).
- ¹³C NMR: Diagnostic peaks at
154.8 (Boc C=O), 79.3 (t-Bu quart), 62.5 (Piperidine C-4), 50.5 (Azepane C-2/7).
- HRMS (ESI⁺): Calculated for C₁₆H₃₀N₂O₂ [M+H]⁺: 283.2380.

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